molecular formula C8H9N3O B13680490 5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13680490
M. Wt: 163.18 g/mol
InChI Key: XFGAJEGIGJLFME-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical scaffold of high interest in medicinal chemistry and drug discovery. The [1,2,4]triazolo[4,3-a]pyridine core is recognized as an underexploited heme-binding scaffold and has been identified as a novel chemotype in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . Compounds based on this scaffold have demonstrated sub-micromolar potency against IDO1, along with high metabolic stability and exquisite selectivity over other heme-containing enzymes . Furthermore, structurally similar 1,2,4-triazolo derivatives are frequently investigated for a broad spectrum of biological activities, including potential antibacterial and antifungal properties . As a building block, this compound, particularly its boronic acid pinacol ester derivative (SY357162), is relevant for synthetic chemistry applications such as Suzuki-Miyaura cross-coupling reactions to create more complex molecules for pharmaceutical research . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H9N3O/c1-6-9-10-7-4-3-5-8(12-2)11(6)7/h3-5H,1-2H3

InChI Key

XFGAJEGIGJLFME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)OC

Origin of Product

United States

Biological Activity

5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound this compound is characterized by its unique triazole-pyridine structure. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired heterocyclic compound. The molecular formula is C8H8N4OC_8H_8N_4O with a molecular weight of approximately 164.18 g/mol.

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds displayed potent inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa0.21 µM
This compoundEscherichia coli0.21 µM
This compoundCandida albicansModerate Activity

The compound demonstrated high efficacy against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM . Additionally, it showed moderate antifungal activity against species of the genus Candida.

2.2 Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that some derivatives of the compound are non-toxic at therapeutic concentrations. The MTT assay indicated that these compounds could be potential candidates for further development in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with essential microbial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that the compound forms multiple hydrogen bonds with key amino acid residues in the active sites of these enzymes.

Figure 1: Binding Interactions of this compound with DNA Gyrase

Binding Interactions

The interactions include:

  • Hydrogen bonds with SER1084 (1.81 Å), ASP437 (2.01 Å), and GLY459 (2.15 Å).
  • Pi-Pi stacking interactions stabilizing the binding within the active site.

These interactions are crucial for the expression of its antibacterial activity and suggest a mechanism similar to that of established antibiotics like ciprofloxacin .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates of resistant bacteria. The results indicated that this compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .

Potential Applications in Neurological Disorders

Beyond its antimicrobial properties, derivatives of triazolopyridines have been investigated for their potential in treating neurological disorders such as anxiety and depression . This highlights the versatility of the compound in pharmacological applications.

5. Conclusion

The biological activity of this compound presents promising avenues for research and development in both antimicrobial and neurological therapeutics. Continued investigation into its structure-activity relationship (SAR) will be essential for optimizing its efficacy and safety profiles.

Chemical Reactions Analysis

Oxidative Cyclization of Hydrazones

A common approach involves the oxidative cyclization of hydrazones derived from 2-hydrazinopyridine and aldehydes. For example, the reaction of 2-hydrazinopyridine with aldehydes under acidic conditions forms hydrazones, which undergo cyclization upon oxidation with sodium hypochlorite (NaClO) or hypervalent iodine reagents like IBD (iodobenzene diacetate). This process yields the fused triazole-pyridine structure .

Key Reaction Conditions

ReagentSolventTemperatureYield
NaClO (4 equivalents)EthanolRoom temperature73%
IBD (1.1 equivalents)DichloromethaneRT overnight39–95%

Palladium-Catalyzed Cyclization

Another method employs palladium-catalyzed reactions, where hydrazides react with 2-chloropyridine. The hydrazide adds to the pyridine ring, followed by dehydration under microwave irradiation to form the triazolo-pyridine core .

Mechanism Overview

  • Hydrazide Addition : The hydrazide attacks the halogenated pyridine, forming a tetravalent nitrogen intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization to form the triazole ring.

  • Dehydration : Microwave irradiation in acetic acid facilitates dehydration to restore aromaticity.

Demethylation of the Methoxy Group

The methoxy group at position 5 can undergo demethylation under acidic or basic conditions to form a phenol derivative. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reaction Details

  • Reagents : HBr or BBr₃

  • Conditions : Elevated temperatures (e.g., reflux in dichloromethane).

Bromination and Halogen Exchange

The methyl group at position 3 may participate in bromination reactions, though steric hindrance can limit reactivity. Alternatively, bromination at other positions (e.g., 6 or 8) is feasible, as demonstrated in structurally related compounds.

Oxidation of the Indole Moiety (if present)

While the target compound lacks an indole moiety, structurally similar derivatives (e.g., 5-methoxy-3-methyl-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide) demonstrate that oxidation of indole rings can generate reactive intermediates for further derivatization.

Alkylation/Deprotonation of the Methyl Group

The methyl group at position 3 may undergo deprotonation under strong basic conditions (e.g., LDA or Grignard reagents), enabling alkylation or coupling reactions.

Suzuki Coupling

The triazolo-pyridine core can participate in Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. For example, brominated derivatives undergo coupling with aryl boronic acids in the presence of palladium catalysts .

Typical Protocol

ReagentsSolventTemperatureYield
Pd(PPh₃)₄Dioxane/water120°C39–95%
K₂CO₃

Sulfonamide Formation

The introduction of sulfonamide groups is observed in related compounds via reactions with sulfonyl chlorides, often under basic conditions (e.g., pyridine) .

Stability and Reactivity Considerations

The compound exhibits moderate stability under standard conditions but may degrade under strongly oxidizing or acidic environments due to the electron-rich triazole ring. The methoxy group’s electron-donating nature enhances nucleophilic reactivity at adjacent positions .

Biological Activity Correlation

While chemical reactivity is the focus, structural modifications (e.g., substituent placement) significantly influence biological activity. For instance, methoxy and methyl groups at positions 5 and 3, respectively, enhance interactions with targets like RORγt, as shown in analogs .

This synthesis and reactivity analysis underscores the versatility of 5-Methoxy-3-methyl- triazolo[4,3-a]pyridine, particularly in medicinal chemistry applications. Further studies are needed to explore its full reaction profile and therapeutic potential.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methoxy (-OCH₃) and methyl (-CH₃) groups (as in the target compound) enhance electron density and lipophilicity, favoring interactions with hydrophobic binding pockets .
  • Chloro (-Cl) and bromo (-Br) substituents increase electrophilicity, making derivatives reactive intermediates for further functionalization .

Antifungal Activity :

  • Derivatives with methoxyphenyl or hydrazone moieties (e.g., 5-(4-methoxyphenyl) analogs) exhibit superior antifungal activity against Botrytis cinerea (40–60% inhibition at 100 µg/mL) compared to halogenated analogs .

Crystallographic Behavior: Brominated derivatives form stable monoclinic crystals (space group P21/c) with intermolecular hydrogen bonds (e.g., C–H⋯N interactions), critical for material science applications .

Preparation Methods

General Synthetic Strategy

The synthesis oftriazolo[4,3-a]pyridines generally involves the construction of the triazole ring fused onto the pyridine core. This is typically achieved through cyclization reactions involving hydrazine derivatives and nitrile or related functional groups, often under dehydrating conditions. The presence of methoxy and methyl substituents requires selective functional group tolerance and appropriate choice of starting materials.

Stepwise Preparation Approach Based on Literature Patents

A notable method for preparing triazolo[4,3-a]pyridines, which can be adapted for the 5-methoxy-3-methyl derivative, is described in patent CN105452245B and WO2014210042A2. The approach involves three key steps:

Step Number Description Key Reagents/Conditions Outcome
1 Formation of hydrazide intermediate (HYDZ) Reaction of substituted pyridine derivatives with hydrazine or hydrazide reagents Hydrazine-containing precursor
2 Coupling of HYDZ with appropriate nitrile or related moiety Use of phosphorus(V) dehydrating agents and bases to promote coupling Formation of intermediate with hydrazine functionality
3 Dehydration cyclization to form triazolopyridine core Dehydration using phosphorus(V) reagents or thiophosphetane compounds under controlled temperature Formation of fused triazolopyridine ring system

This method allows for high purity of the final compound, often exceeding 95% and up to 100%, and the product can be isolated as stable salts or monohydrates.

Catalyst-Free Microwave-Assisted Synthesis

A more recent and eco-friendly method involves microwave-mediated synthesis without catalysts or additives. This method, while described primarily for 1,2,4-triazolo[1,5-a]pyridines, provides valuable insights applicable to the synthesis of 5-Methoxy-3-methyl-triazolo[4,3-a]pyridine due to mechanistic similarities.

Key features include:

  • Use of enaminonitriles and benzohydrazides as starting materials.
  • Tandem reaction sequence involving transamidation, nucleophilic addition to nitriles, and intramolecular condensation.
  • Microwave irradiation to accelerate the reaction, reducing reaction time significantly.
  • Broad substrate scope and tolerance to functional groups such as methoxy and methyl.
  • Good to excellent yields (up to 83% or higher depending on conditions and substrates).

The reaction pathway involves initial formation of an intermediate via transamidation, nucleophilic attack on the nitrile group, cyclization through condensation, and dehydration to form the fused triazolopyridine ring.

Comparative Solvent Effects and Reaction Conditions

The microwave-assisted method also highlights the importance of solvent choice on yield and reaction efficiency. A summary of solvent screening results is as follows:

Solvent Yield of Triazolopyridine Product (%) Notes
Toluene 83 Optimal solvent in study
Pyridine 76 Good yield
Chlorobenzene 79 Good yield
Xylene 69 Moderate yield
THF 0 No product formation
DMSO 0 No product formation
Ethanol 0 No product formation
Methanol 0 No product formation
DMF Low yield Less effective
Acetonitrile Low yield Less effective

This data underscores the necessity of non-polar, aprotic solvents with high boiling points for effective cyclization under microwave conditions.

Mechanistic Insights

The formation of the triazolo[4,3-a]pyridine ring involves key mechanistic steps:

  • Transamidation: The hydrazide nitrogen attacks an activated amide or ester, displacing a leaving group (e.g., dimethylamine).
  • Nucleophilic Addition: The nitrogen lone pair attacks a nitrile carbon, forming an amidine intermediate.
  • Cyclization: Intramolecular condensation occurs between the amidine nitrogen and a carbonyl group on the pyridine ring.
  • Dehydration: Elimination of water finalizes the fused triazolopyridine structure.

This mechanism is supported by experimental isolation of intermediates and is consistent with high yields and selectivity observed in the described methods.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations References
Multi-step dehydration cyclization (patent-based) Hydrazide intermediate, phosphorus(V) dehydrating agents, base High purity, stable products, scalable Requires multiple steps, use of dehydrating agents
Microwave-assisted catalyst-free synthesis Tandem reaction, microwave irradiation, enaminonitriles and hydrazides Eco-friendly, rapid, good yield, broad scope Limited to compatible substrates, solvent-sensitive

Q & A

Q. What are the key synthetic methodologies for constructing the [1,2,4]triazolo[4,3-a]pyridine core in 5-methoxy-3-methyl derivatives?

The [1,2,4]triazolo[4,3-a]pyridine scaffold is typically synthesized via oxidative cyclization of hydrazine intermediates. A green approach involves using sodium hypochlorite in ethanol at room temperature, achieving yields up to 73% . Alternative methods include 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, which introduces phosphonate groups for further functionalization . Structural confirmation relies on NMR spectroscopy (e.g., 1^1H, 13^13C) and high-resolution mass spectrometry .

Q. How are structural ambiguities resolved in triazolopyridine derivatives during characterization?

Discrepancies in regiochemistry or substitution patterns are addressed via 2D NMR techniques (e.g., COSY, HMBC) to confirm ring fusion and substituent positions . For example, NOESY correlations can differentiate between [1,2,4]triazolo[4,3-a]pyridine and its isoformers. X-ray crystallography is recommended for unambiguous confirmation but requires high-purity crystals .

Q. What preliminary assays are used to evaluate biological activity?

Initial screening often involves molecular docking against enzymes like cyclooxygenase-2 (COX-2) or lanosterol 14α-demethylase (CYP51). Computational models (e.g., AutoDock Vina) predict binding affinities, with validation via in vitro enzyme inhibition assays . For antifungal potential, docking scores against CYP51 (PDB: 3LD6) guide subsequent MIC (Minimum Inhibitory Concentration) testing .

Advanced Research Questions

Q. How can catalytic systems be optimized for regioselective triazolopyridine synthesis?

Catalyst screening is critical. For example, iodine (I2_2) with tert-butyl hydroperoxide (TBHP) in 1,4-dioxane achieves 74% yield in oxidative coupling reactions, outperforming N-iodosuccinimide (NIS) or KI . Solvent polarity impacts cyclization efficiency: polar aprotic solvents (e.g., DMF) may suppress side reactions. Kinetic studies (e.g., 1^1H NMR monitoring) identify intermediates to refine reaction pathways .

Q. How do computational docking results correlate with experimental bioactivity data?

Discrepancies arise from protein flexibility and solvent effects not modeled in rigid docking. For instance, triazolopyridines with high docking scores for COX-2 may show weak in vitro activity due to off-target interactions. Molecular dynamics simulations (50–100 ns trajectories) improve accuracy by accounting for protein conformational changes .

Q. What strategies resolve contradictions in synthetic yields across reaction conditions?

Yield variability often stems from substituent electronic effects . Electron-donating groups (e.g., methoxy) enhance cyclization efficiency, while steric hindrance from methyl groups may reduce it. Systematic Design of Experiments (DoE) —varying temperature, catalyst loading, and solvent—identifies optimal conditions. For example, TBHP oxidant at 60°C increases yield by 20% compared to room temperature .

Q. How can green chemistry principles be applied to triazolopyridine synthesis?

Replace toxic oxidants (e.g., Cr(VI)) with NaOCl or O2_2-mediated systems. Ethanol as a solvent reduces environmental impact, and aqueous workups minimize organic waste . Lifecycle assessment (LCA) tools quantify improvements: NaOCl-based methods reduce E-factor (waste-to-product ratio) by 40% compared to DDQ-mediated routes .

Methodological Considerations

  • Synthetic Optimization : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, stoichiometry) .
  • Data Validation : Cross-validate docking results with free-energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) .
  • Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in yield or activity datasets .

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